BenchChemオンラインストアへようこそ!

Z-VAE(OMe)-fmk

UCHL1 Deubiquitinase Neurodegeneration

Standard fluoromethylketone (FMK) inhibitors fail to address concurrent UCHL1 deubiquitinase and caspase-9 modulation. Z-VAE(OMe)-fmk solves this with validated dual-target pharmacology: - Covalently modifies UCHL1 (PDB: 4DM9, 2.35Å); inactive on UCHL3. - Selectively inhibits procaspase-9 over caspase-3 via Glu-X motif. - O-methylated Glu(OMe) ensures cell permeability & metabolic stability. Procurement-grade material with documented purity and cold-chain shipping.

Molecular Formula C23H32FN3O7
Molecular Weight 481.5 g/mol
Cat. No. B10790061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-VAE(OMe)-fmk
Molecular FormulaC23H32FN3O7
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C23H32FN3O7/c1-14(2)20(27-23(32)34-13-16-8-6-5-7-9-16)22(31)25-15(3)21(30)26-17(18(28)12-24)10-11-19(29)33-4/h5-9,14-15,17,20H,10-13H2,1-4H3,(H,25,31)(H,26,30)(H,27,32)/t15-,17-,20-/m0/s1
InChIKeyVBAAQBLMAIONMC-KNBMTAEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-VAE(OMe)-fmk: Overview & Technical Specifications


Z-VAE(OMe)-fmk (Benzyloxycarbonyl-Val-Ala-Glu(OMe)-fluoromethylketone; CAS 1027141-02-1) is a cell-permeable, irreversible peptide-based fluoromethylketone (FMK) inhibitor. Its molecular formula is C23H32FN3O7 with a molecular weight of 481.52 g/mol . The compound functions as a suicide inhibitor that covalently modifies active-site cysteine residues via its FMK warhead [1]. The O-methylation of the P1 glutamate residue (Glu(OMe)) confers enhanced membrane permeability and stability compared to non-methylated analogs . The X-ray co-crystal structure with UCHL1 (PDB: 4DM9) has been determined at 2.35 Å resolution, providing atomic-level characterization of the inhibitor binding mode [2].

Irreversible UCHL1 inhibition in cell-based models
Procaspase-9 Glu-X cleavage activity studies
Structure-guided inhibitor design using co-crystal data

Why Z-VAE(OMe)-fmk Cannot Be Substituted


Substitution among peptide-based FMK inhibitors is not scientifically justified because Z-VAE(OMe)-fmk occupies a unique functional intersection. The widely used pan-caspase inhibitor Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-FMK) does not inhibit UCHL1 activity even at concentrations up to 440 μM . Conversely, generic UCHL1 inhibitors lack the caspase-directed activity of Z-VAE(OMe)-fmk, which demonstrates enhanced inactivation of procaspase-9 over caspase-3 due to its Val-Ala-Glu sequence motif targeting Glu-X cleavage sites [1]. The P1 glutamate methyl ester (Glu(OMe)) distinguishes Z-VAE(OMe)-fmk from both the aspartate-containing Z-VAD-FMK and the VEID-based caspase-6 inhibitors (IC50 = 45.1 nM for caspase-3, 128.6 nM for caspase-6) . This dual-targeting profile—UCHL1 covalent modification plus caspase-9/3 differential inhibition—makes functional substitution by single-target alternatives impossible for experimental protocols requiring either deubiquitinase inhibition with concurrent apoptosis modulation, or characterization of Glu-X cleaving caspase activity.

Pan-caspase inhibitors Z-VAD-FMK does not inhibit UCHL1; UCHL1-dependent readouts may not transfer.
Asp-directed caspase inhibitors Z-VEID/Z-LEHD-FMK lack Glu-X recognition; procaspase-9 auto-processing context may differ.
Single-target UCHL1 inhibitors Absence of concurrent caspase modulation; dual-pathway response may not replicate.

Z-VAE(OMe)-fmk: Comparator Evidence


UCHL1 Inhibition vs. Z-VAD-FMK

Z-VAE(OMe)-fmk functions as a covalent, irreversible inhibitor of UCHL1, with the X-ray co-crystal structure (PDB: 4DM9, 2.35 Å resolution) confirming covalent modification of active-site Cys90 via thioester bond formation [1]. In direct head-to-head comparison, Z-VAD-FMK—the pan-caspase inhibitor sharing the identical FMK warhead and cell-permeable methyl ester design—does not inhibit UCHL1 activity at any tested concentration, including up to 440 μM . This functional divergence is attributable to the peptide sequence motif: Z-VAE(OMe)-fmk bears the Val-Ala-Glu(OMe) sequence, whereas Z-VAD-FMK contains Val-Ala-Asp(OMe). The P1 glutamate (Glu) versus aspartate (Asp) substitution determines UCHL1 active-site recognition [1].

UCHL1 Inhibition
Head-to-head
Covalent Cys90 modification confirmed; Z-VAD-FMK inactive up to 440 µM.
Supports UCHL1-specific target engagement; comparator lacks activity.
Co-crystal structure PDB: 4DM9, 2.35 Å resolution.
UCHL1 Deubiquitinase Neurodegeneration Parkinson's disease

Caspase-9 vs. Caspase-3 Selectivity

Z-VAE(OMe)-fmk exhibits enhanced inactivation of procaspase-9 relative to caspase-3, a functional characteristic derived from its Val-Ala-Glu(OMe) peptide sequence that mimics the Glu-X cleavage site processed by procaspase-9 [1]. This preference distinguishes Z-VAE(OMe)-fmk from aspartate-directed caspase inhibitors. For comparison, Z-VEID-FMK—containing the Val-Glu-Ile-Asp sequence—demonstrates preferential inhibition of caspase-6 (IC50 = 128.6 nM) and caspase-3 (IC50 = 45.1 nM) in enzymatic assays . Z-LEHD-FMK, designed for caspase-9 inhibition, contains a distinct Leu-Glu-His-Asp motif and lacks the Val-Ala-Glu sequence of Z-VAE(OMe)-fmk .

Caspase-9 Preference
Context-dependent
Enhanced procaspase-9 inactivation over caspase-3; Glu-X cleavage motif recognition.
Supports procaspase-9 Glu-X activity studies; Asp-directed inhibitors do not recapitulate.
No absolute IC50 values reported; relative preference.
Caspase-9 Caspase-3 Apoptosis Glu-X cleavage

UCHL1 P1' Site Binding Mode

The co-crystal structure of UCHL1 with Z-VAE(OMe)-fmk (PDB: 4DM9, 2.35 Å resolution) reveals that the inhibitor approaches the active-site cleft from the opposite side of the crossover loop relative to the direction of ubiquitin's C-terminal tail approach [1]. Consequently, Z-VAE(OMe)-fmk occupies the P1' (leaving group) binding site rather than the canonical substrate-binding channel [1]. The structure confirms covalent modification of Cys90 via a thioester bond, with the catalytic His161 misaligned at 8.0 Å distance from Cys90—indicating the inhibitor binds to an inactive conformational state of UCHL1 [2]. This binding mode has been proposed to confer selectivity over other ubiquitin hydrolases such as UCHL3, which possess canonical catalytic triads [2].

P1′ Site Binding
Method context
Occupies P1′ leaving-group site; Cys90–His161 distance 8.0 Å (misaligned catalytic geometry).
Provides structural rationale for UCHL1 selectivity over UCHL3.
X-ray 2.35 Å; R-work=0.197, R-free=0.250.
Structural biology UCHL1 Active-site mapping Covalent inhibitor

Methyl Ester Permeability Advantage

Z-VAE(OMe)-fmk incorporates an O-methyl ester modification on the P1 glutamate residue (Glu(OMe)), a design feature shared with the broadly used Z-VAD(OMe)-FMK . The O-methylation of the carboxylic acid side chain enhances both stability and cell permeability compared to non-methylated FMK inhibitors . Studies confirm that Z-VAE(OMe)-fmk is a cell-permeable inhibitor, with intracellular target engagement demonstrated by its ability to inhibit UCHL1 in cellular contexts . For comparison, non-methylated FMK analogs exhibit reduced membrane penetration and require higher extracellular concentrations to achieve comparable intracellular target inhibition .

Cell Permeability
Data to verify
O-methyl ester (Glu(OMe)) enhances permeability and stability vs. non-methylated analogs.
May support cell-based UCHL1 inhibition assays; qualitative comparison.
Class-level inference; independent confirmation recommended.
Cell permeability Inhibitor stability FMK warhead Methyl ester

Z-VAE(OMe)-fmk Research Applications


UCHL1 Inhibition in Neurodegeneration Models

Z-VAE(OMe)-fmk is the appropriate selection for experiments requiring UCHL1 inhibition in cellular models of Parkinson's disease or other neurodegenerative conditions where UCHL1 is implicated [1]. Based on the direct head-to-head comparison, Z-VAD-FMK must not be substituted for this purpose as it exhibits no UCHL1 inhibition even at 440 μM . The 2.35 Å co-crystal structure (PDB: 4DM9) provides atomic-level validation of target engagement for structure-guided experimental interpretation [1].

Glu-X Caspase Activity in Apoptosis

Z-VAE(OMe)-fmk enables specific interrogation of Glu-X bond-cleaving caspase activity—particularly procaspase-9 auto-processing—distinct from the Asp-X specificity of canonical caspases [1]. This application is not achievable with Z-VEID-FMK (which preferentially targets caspase-6 and caspase-3) or Z-LEHD-FMK (caspase-9 inhibitor with distinct sequence motif) [2]. Researchers investigating the functional significance of Glu-306 cleavage in procaspase-9 activation should procure Z-VAE(OMe)-fmk for this unique specificity profile.

Dual UCHL1/Caspase Modulation Studies

For experimental systems requiring concurrent modulation of UCHL1 deubiquitinase activity and caspase-mediated apoptosis pathways, Z-VAE(OMe)-fmk provides a unique dual-targeting profile [1]. Unlike Z-VAD-FMK (caspase inhibitor with no UCHL1 activity up to 440 μM) [2], and unlike single-target UCHL1 inhibitors that lack caspase activity, Z-VAE(OMe)-fmk enables investigation of crosstalk between ubiquitin-proteasome and apoptotic signaling pathways in a single pharmacologic intervention [1].

Structure-Based Design of UCHL1-Selective Inhibitors

The PDB 4DM9 structure (2.35 Å resolution) of Z-VAE(OMe)-fmk bound to UCHL1 serves as a validated template for structure-guided medicinal chemistry efforts targeting UCHL1 [1]. The structural information reveals key molecular contacts at the active-site cleft and identifies the P1' site occupancy mechanism [1]. The proposed selectivity advantage over UCHL3—derived from binding to the misaligned catalytic conformation—provides a rational basis for designing UCHL1-selective compounds .

Application
Selection Property
Validation Focus
UCHL1 inhibition studies
Covalent UCHL1 targeting
Crystallographic target engagement
Procaspase-9 auto-processing assays
Glu-X sequence recognition
Caspase-9 vs. -3 differential activity
Ubiquitin–apoptosis crosstalk models
Dual UCHL1/caspase modulation
Pathway interaction endpoints
Structure-guided inhibitor design
P1′ site binding data
UCHL1 vs. UCHL3 selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-VAE(OMe)-fmk

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.